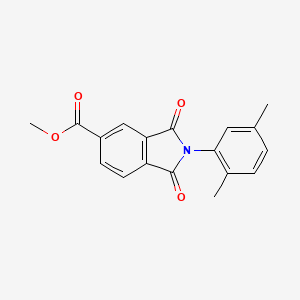

methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a substituted isoindole derivative characterized by a 1,3-dioxo-isoindole core. Key structural features include:

- A methyl ester group at position 5 of the isoindole ring.

- A 2,5-dimethylphenyl substituent at position 2, contributing steric bulk and hydrophobic interactions.

- A planar isoindole ring system stabilized by conjugation with the carbonyl groups.

This compound’s structural framework is common in pharmaceuticals and materials science, where substituent variations modulate electronic, steric, and solubility properties.

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C18H15NO4/c1-10-4-5-11(2)15(8-10)19-16(20)13-7-6-12(18(22)23-3)9-14(13)17(19)21/h4-9H,1-3H3 |

InChI Key |

LJWZPGJRCDYJRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of phthalic anhydride with 2,5-dimethylaniline under acidic conditions to form the phthalimide intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues from Published Literature

(a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

- Molecular Formula : C₂₂H₁₆FN₂O₂

- Key Features :

- Fluorine substituent at position 5 of the indole ring.

- Benzoylphenyl carboxamide group.

- Synthesis : Reflux with sodium ethoxide and DMSO at 190°C for 6 hours .

- Physical Properties :

- Melting point: 249–250°C.

- Rf = 0.67 (CHCl₃/MeOH, 94:6).

- Spectroscopy :

- ¹H-NMR : δ 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole).

- IR : 3298 cm⁻¹ (N-H stretch), 1666 cm⁻¹ (C=O).

Comparison with Target Compound :

- The benzoylphenyl group introduces π-π stacking capability, absent in the target’s dimethylphenyl substituent.

(b) 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )

- Molecular Formula : C₂₃H₁₈FN₂O₂

- Key Features :

- 4-Methylbenzoyl group at position 2 of the phenyl ring.

- Fluorine at position 5 of the indole.

- Synthesis : Reflux with DMF at 150°C for 20 hours .

- Physical Properties :

- Melting point: 233–234°C.

- Rf = 0.77 (CHCl₃/MeOH, 94:6).

- Spectroscopy :

- ¹³C-NMR : δ 199.1 (C=O), 158.75 (aromatic C-F).

Comparison with Target Compound :

- Higher molecular weight (373.14 g/mol) vs. the target compound’s estimated ~353.4 g/mol (C₁₉H₁₇NO₄).

Isoindole Derivatives from Screening Databases ()

(a) (4-Bromophenyl)methyl 2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Molecular Formula: C₂₄H₁₈BrNO₄

- Molecular Weight : 464.31 g/mol.

- Key Features :

- Bromine atom on the phenyl ring.

- Ethylphenyl substituent at position 2.

(b) 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Molecular Formula: C₂₇H₃₁NO₄

- Molecular Weight : 433.55 g/mol.

- Key Features :

- Cyclohexyl ester group at position 3.

- Shared 2,5-dimethylphenyl substituent with the target compound.

Comparison with Target Compound :

- The cyclohexyl ester in (b) improves lipophilicity (logP ~4.5 estimated) compared to the target’s methyl ester (logP ~2.8 estimated).

Biological Activity

Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C17H13NO4

- Molecular Weight : 295.29 g/mol

- CAS Number : 306320-92-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in tumor growth and immune response modulation. The compound's structure suggests potential interactions with proteins associated with cancer progression.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against multiple cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), A431 (epidermoid carcinoma), and others.

- IC50 Values :

- HeLa cells: IC50 = 4.0 µM

- A431 cells: IC50 = 4.6 µM

These values indicate significant potency in inhibiting cell proliferation, suggesting that the compound may serve as a promising candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific substitutions on the phenyl ring enhance the compound's biological activity. Notably, the presence of methyl groups at the 2 and 5 positions on the phenyl ring appears to increase its efficacy against tumor cells.

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.0 | HeLa |

| Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | 4.6 | A431 |

Study 1: Cytotoxicity Evaluation

In a recent study published in MDPI, researchers synthesized a series of isoindole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that this compound exhibited superior antitumor activity compared to other derivatives tested.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. Molecular docking studies suggested that it binds effectively to key proteins involved in apoptosis pathways, potentially triggering programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.